molecular formula C14H14O2 B14648072 7-(4-Methoxyphenyl)hepta-2,4,6-trienal CAS No. 51079-96-0

7-(4-Methoxyphenyl)hepta-2,4,6-trienal

Cat. No.: B14648072
CAS No.: 51079-96-0
M. Wt: 214.26 g/mol
InChI Key: YNILUQLYKFAYIY-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)hepta-2,4,6-trienal is an organic compound with the molecular formula C14H14O2 It is characterized by the presence of a methoxyphenyl group attached to a hepta-2,4,6-trienal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)hepta-2,4,6-trienal can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)hepta-2,4,6-trienal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-(4-Methoxyphenyl)hepta-2,4,6-trienal has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)hepta-2,4,6-trienal involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The specific pathways and targets depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)hepta-2,4,6-trienal is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trienal compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

51079-96-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

7-(4-methoxyphenyl)hepta-2,4,6-trienal

InChI

InChI=1S/C14H14O2/c1-16-14-10-8-13(9-11-14)7-5-3-2-4-6-12-15/h2-12H,1H3

InChI Key

YNILUQLYKFAYIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC=CC=CC=O

Origin of Product

United States

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